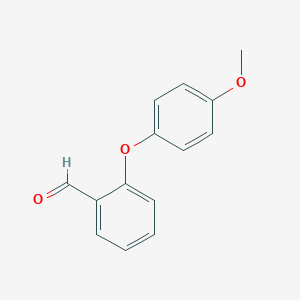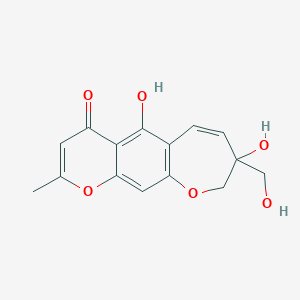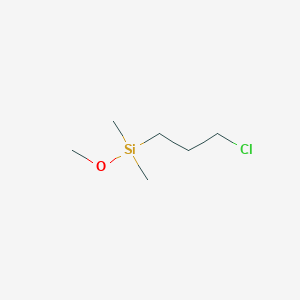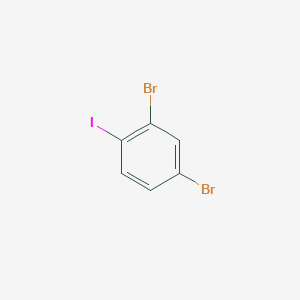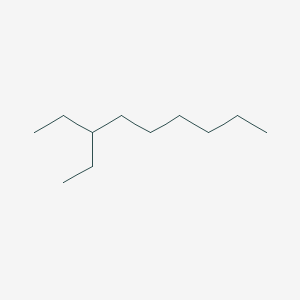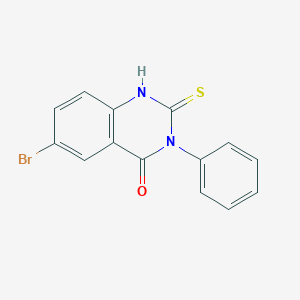
6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one
Übersicht
Beschreibung
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one is a compound that belongs to the quinazoline family, a class of heterocyclic aromatic organic compounds. Quinazolines have been extensively studied due to their diverse biological activities and potential therapeutic applications. The compound of interest, although not directly mentioned in the provided papers, is structurally related to various quinazoline derivatives that have been synthesized and evaluated for their biological activities, including cytotoxicity, antiviral, and antibacterial properties, as well as their potential as tyrosine kinase inhibitors .
Synthesis Analysis
The synthesis of quinazoline derivatives often involves multi-step reactions, starting from readily available chemicals. For instance, the synthesis of 6-bromo-2-ferrocenylquinoline complexes involved the use of N-heterocyclic carbenes (NHCs) and triphenylphosphine, indicating the versatility of quinazoline chemistry in forming complexes with various ligands . Similarly, the synthesis of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was described as an efficient process, suggesting that the synthesis of the compound of interest might also be achieved through an efficient and straightforward method . Phase-transfer catalysis has been employed for the alkylation of 2-mercaptoquinazolin-4(3H)-one, which could be a relevant method for introducing substituents at the mercapto group .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is often characterized using techniques such as X-ray crystallography, NMR, and IR spectroscopy. For example, the crystal structure of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione provided insights into the molecular conformation and packing within the crystal lattice . Similarly, the crystal structure of a novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was determined, revealing the presence of hydrogen bonds and π-stacking interactions that stabilize the crystal packing . These findings suggest that the compound of interest may also exhibit specific intermolecular interactions that could be elucidated through similar structural analyses.
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, including interactions with nucleophilic reagents. For instance, 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione was shown to react with water, alcohols, ammonia, and amines to yield different substituted quinazoline diones . This indicates that the bromo and mercapto substituents in the compound of interest may also be reactive sites for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives can be influenced by their substituents. For example, the presence of a bromo substituent has been associated with significant cytotoxicity and selectivity against certain cancer cell lines . Additionally, the introduction of halogen atoms or other substituents can affect the compound's ability to inhibit tyrosine kinase activity, which is crucial for the development of anticancer agents . The compound of interest, with its bromo and mercapto substituents, may therefore possess unique physical and chemical properties that could be explored for potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Antiviral Properties : A derivative, 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid (MBR2), has been identified for its distinct antiviral activity against Herpes simplex and vaccinia viruses (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).
Antibacterial and Antifungal Activities : Various derivatives of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one have demonstrated significant antibacterial and antifungal activities. For instance, 6-bromo-3-propylquinazolin-4-one has shown good antifungal activity (Ouyang, Zhang, Xu, Song, Yang, Jin, Xue, Hu, Lu, & Chen, 2006).
Anticancer Potential : This compound and its derivatives are being explored for their anticancer properties. For example, certain copolymers and nanocomposites derived from it showed promising inhibitory effects against Ehrlich Ascitic Carcinoma in mice and induced apoptosis in MCF-7 cells (El-Said, El‐Barbary, Elkholy, Haidyrah, Betiha, Batiha, Mahmoud, & Abdelwahab, 2021).
Pharmacological Activities : Some 6-bromoquinazolinone derivatives are known for their pharmacological significance, including anti-inflammatory, analgesic, and antibacterial activities (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).
Eigenschaften
IUPAC Name |
6-bromo-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2OS/c15-9-6-7-12-11(8-9)13(18)17(14(19)16-12)10-4-2-1-3-5-10/h1-8H,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQBHLQJGGBSDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)Br)NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354910 | |
| Record name | 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18009-07-9 | |
| Record name | 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one compound in the context of this research?
A1: This compound serves as a crucial building block in the synthesis of novel hybrid molecules with potential antibacterial properties. Researchers utilized 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (9) and reacted it with 3-(2-bromoacetyl)-2H-chromen-2-one (4) or 2-chloro-N-(2-oxo-2H-chromen-3-yl)acetamide (5) to create a series of hybrid compounds. These new compounds were then tested for their activity against various Gram-negative and Gram-positive bacteria. []
Q2: What is the reported antibacterial activity of the synthesized compounds derived from 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one?
A2: The research revealed that all the hybrid compounds synthesized, including those incorporating 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one, displayed promising inhibitory effects against the tested Gram-negative bacteria. Notably, compounds containing this specific moiety, along with a 3-chlorophenyl or phenyl substituent at position 3 in the quinazoline ring, exhibited significant activity against P. aeruginosa, E. coli, and B. cereus. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



